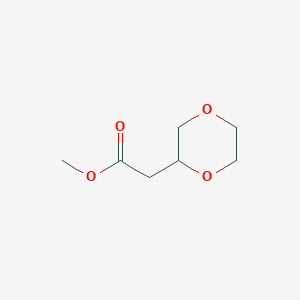
Methyl 2-(1,4-dioxan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,4-dioxan-2-yl)acetate is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a versatile small molecule scaffold used in various chemical and biological applications . The compound is characterized by the presence of a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, and an ester functional group.
Preparation Methods
The synthesis of Methyl 2-(1,4-dioxan-2-yl)acetate typically involves the esterification of 1,4-dioxane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve the use of microwave-assisted esterification to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
Methyl 2-(1,4-dioxan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(1,4-dioxan-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential cytotoxic and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of solvents, plasticizers, and stabilizers.
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-dioxan-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 1,4-dioxane-2-carboxylic acid, which can then interact with cellular components. The exact molecular targets and pathways are still under investigation, but studies suggest potential involvement in oxidative stress and cytotoxicity .
Comparison with Similar Compounds
Methyl 2-(1,4-dioxan-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-amino-2-(1,4-dioxan-2-yl)acetate: This compound contains an amino group instead of an ester group, leading to different chemical reactivity and biological activity.
5-ethyl-5-hydroxymethyl-1,3-dioxane esters: These compounds have similar dioxane rings but differ in their substituents, affecting their properties and applications.
The uniqueness of this compound lies in its specific ester functional group and the stability of the 1,4-dioxane ring, making it a valuable scaffold in various chemical and biological studies .
Properties
IUPAC Name |
methyl 2-(1,4-dioxan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-7(8)4-6-5-10-2-3-11-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKQAURMEYFERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














